Methyl 4-acetamido-2-chloro-5-iodobenzoate
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Overview
Description
Methyl 4-acetamido-2-chloro-5-iodobenzoate is an organic compound with the molecular formula C10H9ClINO3 and a molecular weight of 353.54 g/mol . It is a derivative of benzoic acid and contains functional groups such as an acetamido group, a chloro group, and an iodo group. This compound is primarily used in scientific research and has various applications in chemistry and biology.
Preparation Methods
The synthesis of Methyl 4-acetamido-2-chloro-5-iodobenzoate typically involves multiple steps:
Starting Material: The synthesis begins with 4-amino-2-chloro-5-iodobenzoic acid.
Acetylation: The amino group is acetylated using acetic anhydride to form 4-acetamido-2-chloro-5-iodobenzoic acid.
Esterification: The carboxylic acid group is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-acetamido-2-chloro-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the acetamido group to form carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-acetamido-2-chloro-5-iodobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-2-chloro-5-iodobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the chloro and iodo groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Methyl 4-acetamido-2-chloro-5-iodobenzoate can be compared with similar compounds such as:
Methyl 4-acetamido-2-chloro-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 4-acetamido-2-chloro-5-fluorobenzoate: Contains a fluorine atom instead of iodine.
Methyl 4-acetamido-2-chloro-5-nitrobenzoate: Contains a nitro group instead of iodine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 4-acetamido-2-chloro-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClINO3/c1-5(14)13-9-4-7(11)6(3-8(9)12)10(15)16-2/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGRRTUPLGBKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)Cl)C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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